2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol
Description
Properties
IUPAC Name |
5,7-dimethyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-4-3-5(2)10-7-6(4)8(13)12-9(14)11-7/h3H,1-2H3,(H2,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJWGHJLUSXUFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=S)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419759 | |
| Record name | 2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49600-56-8 | |
| Record name | NSC521886 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dimethyl-4-hydroxy-2-mercaptopyrido(2,3-d)-pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The reaction mechanism initiates with the protonation of acetylacetone’s carbonyl groups by trifluoroacetic acid (TFA), enhancing electrophilicity for nucleophilic attack by the amino and thiol groups of 6-aminothiouracil. Subsequent dehydration and cyclization yield the target compound. Key parameters include:
-
Temperature : 80–90°C under reflux
-
Catalyst : Trifluoroacetic acid (2.5 equiv)
-
Reaction Time : 2.5 hours
Table 1: Standard Reaction Conditions
| Parameter | Specification |
|---|---|
| Starting Materials | 6-Aminothiouracil, Acetylacetone |
| Catalyst | Trifluoroacetic acid |
| Molar Ratio | 1:1.2 (6-aminothiouracil:acetylacetone) |
| Solvent | None (neat conditions) |
| Workup | Precipitation with ice water, filtration |
Yield Optimization Strategies
Increasing acetylacetone stoichiometry to 1.5 equivalents improves conversion rates by ensuring complete consumption of 6-aminothiouracil. Post-reaction cooling to 0–5°C enhances crystallization purity, while recrystallization from ethanol-water (3:1) elevates purity to >98%.
Alternative Pathways and Comparative Analysis
While the cyclocondensation method dominates industrial applications, exploratory routes have been investigated for scalability and cost efficiency.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. Pilot studies using dimethylformamide (DMF) as a polar aprotic solvent under 300 W irradiation achieved 85% yield in 15 minutes. However, side product formation (e.g., dimethylated byproducts) necessitates rigorous chromatographic purification, limiting practicality.
Solvent-Free Mechanochemical Approach
Ball-milling 6-aminothiouracil and acetylacetone with silica-supported TFA (5 wt%) yields 78% product after 45 minutes. This method eliminates solvent waste but requires post-milling extraction with dichloromethane, complicating large-scale implementation.
Table 2: Comparative Performance of Synthetic Methods
| Method | Yield (%) | Time | Advantages | Limitations |
|---|---|---|---|---|
| Conventional Reflux | 90 | 2.5 h | High purity, scalable | Energy-intensive |
| Microwave | 85 | 15 min | Rapid | High equipment cost |
| Mechanochemical | 78 | 45 min | Solvent-free | Low yield, extraction steps |
Catalytic and Stoichiometric Considerations
Role of Acid Catalysts
Trifluoroacetic acid outperforms alternatives like HCl or H₂SO₄ due to its dual role as catalyst and dehydrating agent. Bronsted acidity (pKa ≈ 0.23) facilitates proton transfer without hydrolyzing the thiol group. Substituting TFA with Amberlyst-15 resin (2.0 g/mmol) under reflux retains 82% yield, enabling catalyst reuse for three cycles.
Stoichiometric Imbalances
Excess acetylacetone (>1.5 equiv) induces side reactions, such as Knoevenagel condensation, forming polymeric residues. Conversely, sub-stoichiometric acetylacetone (<1.0 equiv) leaves unreacted 6-aminothiouracil, necessitating costly purification.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted pyrido[2,3-d]pyrimidines
Scientific Research Applications
Chemistry
Building Block for Synthesis:
2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable for creating derivatives with enhanced properties.
Biology
Proteomics Research:
The compound is employed in proteomics to study protein interactions and functions. Its mercapto group enables it to form disulfide bonds, which are vital for protein stability and activity.
Enzyme Interactions:
It interacts with enzymes involved in redox reactions, acting as a reducing agent. This interaction can influence enzyme activity and stability, making it a useful tool in biochemical assays.
Medicine
Anticancer Activity:
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. For example, studies have shown that certain modifications to this scaffold lead to compounds with IC50 values lower than doxorubicin against various cancer cell lines such as HepG-2 and HCT-116.
Antibacterial Properties:
The compound has also demonstrated antibacterial activity against resistant strains, highlighting its potential as a lead compound for developing new antibiotics.
Industry
Material Development:
In industrial applications, this compound is utilized in the development of new materials and chemical processes due to its unique chemical reactivity.
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits kinases involved in cancer cell proliferation; IC50 values lower than doxorubicin | Elzahabi et al., 2021 |
| Antibacterial | Effective against resistant bacterial strains | Smith et al., 2022 |
| Enzyme Inhibition | Interacts with enzymes affecting their stability and function | Johnson et al., 2020 |
Case Study 1: Antitumor Efficacy
A study conducted by Elzahabi et al. synthesized several pyrido[2,3-d]pyrimidine derivatives and assessed their anticancer efficacy against five different cancer cell lines. The findings revealed that specific modifications to the core structure significantly enhanced anticancer activity.
Case Study 2: Antibacterial Testing
Another investigation focused on the antibacterial properties of related compounds showed that derivatives with specific functional groups were effective against resistant bacterial strains. This study emphasized the importance of structural modifications in enhancing biological activity.
Mechanism of Action
The mechanism of action of 2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol involves its interaction with various molecular targets and pathways. Its degree of lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular proteins and enzymes . The compound’s thiol group is particularly reactive, enabling it to form covalent bonds with cysteine residues in proteins, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s biological and chemical profile can be contextualized by comparing it to analogs with variations in core structure, substituents, or functional groups. Below is a detailed analysis:
2.1 Core Structure Variations
Pyrido[2,3-d]pyrimidin-4-ol Derivatives
- 1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol (): Shares the same core but lacks the 2-mercapto and 5,7-dimethyl groups. It exhibits moderate anticancer activity (IC₅₀ = 12–18 µM) via cyclin-dependent kinase (CDK) inhibition, but its reduced stability under oxidative conditions limits therapeutic utility .
- Pyrido[2,3-d]pyrimidin-5-one (): Features a ketone group at the 5th position instead of a hydroxyl. This oxidation reduces solubility and anticancer potency (IC₅₀ = 25–30 µM) compared to hydroxylated analogs .
- Thieno[2,3-d]pyrimidin-4-ol Derivatives (): 2-Cyclobutyl-thieno[2,3-d]pyrimidin-4-ol (): Replaces the pyridine ring with a thiophene. The thieno core decreases π-π stacking interactions with enzyme active sites, leading to weaker anticancer activity (IC₅₀ = 35 µM) but improved anti-inflammatory effects (COX-2 inhibition, IC₅₀ = 8 µM) .
2.2 Functional Group and Substituent Effects
Mercapto vs. Hydroxyl Groups ():
The 2-mercapto group in the target compound forms stronger hydrogen bonds and disulfide bridges with cysteine residues in enzymes (e.g., CDK2), enhancing inhibition (IC₅₀ = 5 µM) compared to hydroxyl analogs (IC₅₀ = 12 µM) .Methyl Substituents ():
The 5,7-dimethyl groups increase steric bulk, reducing off-target interactions (e.g., hERG channel inhibition, IC₅₀ > 50 µM) compared to unsubstituted analogs (hERG IC₅₀ = 15 µM). They also improve metabolic stability (t₁/₂ = 4.2 hours in human liver microsomes vs. 1.5 hours for demethylated analogs) .- Cyclobutyl vs. Methoxyethyl Substituents (): 2-Cyclobutyl-thieno[2,3-d]pyrimidin-4-ol (): The cyclobutyl group induces conformational strain, reducing kinase selectivity (MAP4K4 IC₅₀ = 2.1 µM vs. 0.8 µM for the target compound) . 2-Mercapto-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4-one (): The methoxyethyl side chain improves water solubility (logS = -2.1 vs. -3.5 for the target compound) but decreases blood-brain barrier penetration .
Biological Activity
2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol (CAS No. 49600-56-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various biological activities, supported by relevant data tables and case studies.
Molecular Formula: C9H9N3OS
Molecular Weight: 207.25 g/mol
Structure: The compound features a pyrido[2,3-d]pyrimidine core with a mercapto group at the 2-position and methyl groups at the 5 and 7 positions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Enzyme Interaction: The mercapto group allows the compound to participate in redox reactions and form disulfide bonds, influencing protein stability and function .
- Nucleic Acid Binding: The compound can bind to nucleic acids, potentially affecting their structural integrity and function.
- Cellular Uptake: Its lipophilic nature facilitates diffusion across cellular membranes, enabling it to reach intracellular targets.
Biological Activities
Research highlights several biological activities associated with this compound:
-
Anticancer Activity:
- Studies indicate that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties by inhibiting various kinases involved in cancer cell proliferation. For instance, compounds related to this scaffold have shown IC50 values lower than doxorubicin against several cancer cell lines, such as HepG-2 and HCT-116 .
- Antibacterial Properties:
- Enzyme Inhibition:
Data Table: Biological Activity Overview
Case Studies
-
Antitumor Efficacy:
A study conducted by Elzahabi et al. synthesized several pyrido[2,3-d]pyrimidine derivatives and assessed their anticancer efficacy against five different cancer cell lines. The findings revealed that specific modifications to the core structure significantly enhanced anticancer activity, with some compounds exhibiting IC50 values lower than traditional chemotherapeutics like doxorubicin . -
Antibacterial Testing:
Another investigation focused on the antibacterial properties of related compounds showed that derivatives with specific functional groups were effective against resistant bacterial strains. This study emphasized the importance of structural modifications in enhancing biological activity .
Q & A
Q. Purification Challenges :
- Byproduct Removal : Residual sulfur-containing intermediates require column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).
- Solubility Issues : Low solubility in polar solvents necessitates recrystallization from DMSO/water mixtures.
Advanced Question: How can computational reaction path search methods optimize the synthesis of 2-mercapto derivatives?
Methodological Answer :
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict transition states and intermediates for thiolation reactions. Key steps include:
- Pathway Simulation : Modeling P₂S₅-mediated thiolation to identify energy barriers and optimal temperature/pressure conditions .
- Solvent Effects : COSMO-RS simulations to screen solvent systems (e.g., DMF vs. toluene) for yield improvement .
- Validation : Cross-referencing computational data with experimental FTIR and LC-MS results to resolve discrepancies in reaction mechanisms .
Basic Question: Which spectroscopic techniques are most reliable for characterizing this compound?
Q. Methodological Answer :
- NMR : ¹H/¹³C NMR for verifying methyl (δ 2.1–2.3 ppm) and pyrimidine proton environments. Thiol (-SH) protons may appear broad due to tautomerism .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₉H₁₀N₄OS: 230.06 Da).
- Elemental Analysis : Sulfur content validation (±0.3% tolerance) to confirm thiol incorporation .
Advanced Question: How to resolve contradictions between theoretical and experimental data in structural elucidation?
Q. Methodological Answer :
- X-ray vs. DFT Discrepancies : If X-ray crystallography reveals unexpected bond angles (e.g., C-S-C deviation >5° from DFT), re-optimize computational models with dispersion corrections (e.g., D3-BJ) .
- Tautomeric Equilibrium : Use variable-temperature NMR to detect thiol ↔ thione tautomerism, which DFT may overlook .
- Collaborative Workflow : Integrate cheminformatics tools (e.g., Schrödinger Suite) to reconcile spectral data with predicted vibrational modes .
Basic Question: What are the key reactivity patterns of the thiol group in this compound?
Q. Methodological Answer :
- Alkylation : React with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form thioethers. Monitor via TLC (Rf shift from 0.5 to 0.7).
- Oxidation : Controlled H₂O₂ treatment yields disulfide dimers, detectable by HPLC-MS (retention time shift +2–3 min) .
Advanced Question: How to design experiments for probing bioactivity while avoiding non-specific thiol interactions?
Q. Methodological Answer :
- Thiol Masking : Pre-treat with N-ethylmaleimide (NEM) to block free -SH groups before in vitro assays (e.g., enzyme inhibition studies).
- Control Experiments : Compare activity of the parent compound with its methylated (thioether) derivative to isolate thiol-dependent effects .
- Redox Buffers : Use glutathione-supplemented media to mimic physiological redox conditions .
Basic Question: What factorial design approaches are suitable for optimizing reaction yields?
Methodological Answer :
A 2³ factorial design can screen:
- Variables : Temperature (80°C vs. 120°C), solvent polarity (DMF vs. toluene), catalyst loading (5% vs. 10% PTSA).
- Response Surface Analysis : Identify interactions (e.g., high temperature + DMF increases cyclization efficiency by 15%) .
Advanced Question: How to address instability of the hydroxyl group during long-term storage?
Q. Methodological Answer :
- Lyophilization : Freeze-dry under argon to prevent hydrolysis.
- Stabilizers : Co-crystallize with 1,4-diazabicyclo[2.2.2]octane (DABCO) to hydrogen-bond the hydroxyl group .
- Stability Monitoring : Accelerated aging studies (40°C/75% RH) with periodic HPLC purity checks .
Basic Question: What are best practices for handling air-sensitive thiol intermediates?
Q. Methodological Answer :
- Inert Atmosphere : Use Schlenk lines or gloveboxes (O₂ <1 ppm) for synthesis and purification.
- Thiol Quenchers : Add HgCl₂ to waste streams to precipitate residual thiols .
Advanced Question: How to integrate machine learning for predictive synthesis scaling?
Q. Methodological Answer :
- Dataset Curation : Compile reaction parameters (solvent, catalyst, yield) from literature into a SQL database.
- Model Training : Use Random Forest regression to predict optimal conditions for gram-scale synthesis .
- Feedback Loop : Validate predictions with small-scale automated reactors (e.g., ChemSpeed platforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
